molecular formula C12H13NO2 B2658277 1-(7-methoxy-1H-indol-3-yl)propan-2-one CAS No. 179819-71-7

1-(7-methoxy-1H-indol-3-yl)propan-2-one

Cat. No.: B2658277
CAS No.: 179819-71-7
M. Wt: 203.241
InChI Key: YPYFBAIZFGSPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-methoxy-1H-indol-3-yl)propan-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
BenchChem offers high-quality 1-(7-methoxy-1H-indol-3-yl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-methoxy-1H-indol-3-yl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-methoxy-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)6-9-7-13-12-10(9)4-3-5-11(12)15-2/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYFBAIZFGSPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectral analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one

Authored by: A Senior Application Scientist

Preamble: The Imperative of Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the chemical environment of each atom, revealing a detailed molecular blueprint.

Experimental Protocol: Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation : A 5-10 mg sample of 1-(7-methoxy-1H-indol-3-yl)propan-2-one is dissolved in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube.

  • Internal Standard : A small amount of tetramethylsilane (TMS) is added as an internal standard, with its ¹H and ¹³C signals calibrated to 0.00 ppm[1].

  • Data Acquisition : Spectra are acquired on a 400 MHz (or higher) spectrometer. A standard ¹H experiment is followed by a proton-decoupled ¹³C experiment. For more detailed analysis, 2D experiments like COSY and HSQC can be employed to establish H-H and C-H correlations, respectively.

¹H NMR Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring relationships through spin-spin coupling.

Causality Behind the Shifts: The chemical shift (δ) is governed by the local electronic environment. Electronegative atoms (like oxygen and nitrogen) and aromatic rings create magnetic fields that deshield nearby protons, shifting their signals downfield (to a higher ppm value). The integration value for each signal is directly proportional to the number of protons it represents.

Table 1: Expected ¹H NMR Spectral Data for 1-(7-methoxy-1H-indol-3-yl)propan-2-one in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.10Broad Singlet1HN1-H The indole N-H proton is acidic and often exchanges, leading to a broad signal. It is significantly deshielded.
~ 7.25Doublet (d)1HC4-H Aromatic proton on the indole ring, coupled to C5-H.
~ 7.05Singlet (s)1HC2-H The C2 proton of an indole ring is typically a singlet and appears in the aromatic region.
~ 6.95Triplet (t)1HC5-H Aromatic proton coupled to both C4-H and C6-H.
~ 6.60Doublet (d)1HC6-H Aromatic proton coupled to C5-H.
~ 3.95Singlet (s)3H-OCH₃ Protons of the methoxy group are in a similar chemical environment and appear as a sharp singlet.
~ 3.70Singlet (s)2H-CH₂- Methylene protons adjacent to both the indole ring and the deshielding carbonyl group.
~ 2.20Singlet (s)3H-CH₃ Methyl protons adjacent to the carbonyl group.
¹³C NMR Analysis: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of its neighbors. A resource like the database from Professor Hans Reich at UW-Madison is an authoritative source for typical chemical shift ranges[2].

Table 2: Expected ¹³C NMR Spectral Data for 1-(7-methoxy-1H-indol-3-yl)propan-2-one

Chemical Shift (δ, ppm)AssignmentRationale
~ 207.0C=O The carbonyl carbon of a ketone is strongly deshielded and appears significantly downfield.
~ 147.0C7 Aromatic carbon attached to the electronegative oxygen of the methoxy group.
~ 136.0C7a Quaternary indole carbon at the ring junction.
~ 128.0C3a Quaternary indole carbon at the ring junction.
~ 123.0C2 Indole carbon adjacent to the nitrogen.
~ 120.0C5 Aromatic CH carbon.
~ 110.0C3 Quaternary indole carbon where the side chain is attached.
~ 110.0C4 Aromatic CH carbon.
~ 102.0C6 Aromatic CH carbon.
~ 55.5-OCH₃ Methoxy carbon, a typical value for an aryl methyl ether.
~ 45.0-CH₂- Aliphatic methylene carbon.
~ 31.0-CH₃ Aliphatic methyl carbon of the ketone.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for functional group identification.

Experimental Protocol: Solid-State Analysis

For a solid sample, the KBr pellet method is a robust and common choice.

  • Grinding : Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogenous powder is obtained[3].

  • Pressing : The powder is transferred to a die and pressed under high pressure (several tons) to form a transparent or translucent pellet.

  • Analysis : The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range[4].

Interpretation of the IR Spectrum

The IR spectrum provides a molecular "fingerprint" by confirming the presence of key bonds.

Expert Insight: While many vibrations exist, the most diagnostic peaks are typically found in the "functional group region" (>1500 cm⁻¹). The C=O stretch of a ketone is one of the most intense and reliable absorptions in an IR spectrum[5]. The presence of a sharp N-H stretch alongside the C=O stretch is strong evidence for the intact indole-propanone structure.

Table 3: Key IR Absorption Bands for 1-(7-methoxy-1H-indol-3-yl)propan-2-one

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3400Medium, SharpN-H StretchIndole N-H
3100-3000MediumC-H StretchAromatic C-H
2980-2850MediumC-H StretchAliphatic C-H
~ 1715Strong, SharpC=O StretchKetone Carbonyl
1620-1450Medium-StrongC=C StretchAromatic Ring
~ 1260StrongC-O StretchAryl Ether (-OCH₃)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structural components. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Experimental Workflow: From Ionization to Detection

The following diagram illustrates the logical flow of an Electron Ionization Time-of-Flight (EI-TOF) mass spectrometry experiment.

G cluster_0 Ion Source (EI) cluster_1 Mass Analyzer (TOF) cluster_2 Output Sample Gaseous Sample Molecule (M) ElectronBeam High-Energy Electron Beam (70 eV) Ionization M + e⁻ → M⁺• + 2e⁻ ElectronBeam->Ionization Acceleration Ion Acceleration (Electric Field) Ionization->Acceleration Drift Field-Free Drift Tube Acceleration->Drift Detector Detector Drift->Detector Spectrum Mass Spectrum (m/z vs. Abundance) Detector->Spectrum

Caption: Workflow for EI-TOF Mass Spectrometry.

Interpretation of the Mass Spectrum

The molecular formula C₁₂H₁₃NO₂ gives an exact mass of 203.0946 g/mol . The mass spectrum will show a molecular ion peak (M⁺•) at m/z 203.

Trustworthiness through Fragmentation: The fragmentation pattern must be logical and consistent with the proposed structure. The stability of the resulting fragments dictates the major peaks observed. The formation of the highly stable indolyl-methyl cation is a classic and expected fragmentation pathway for 3-substituted indoles[6].

The primary fragmentation involves the cleavage of bonds adjacent to the carbonyl group and the indole ring.

Table 4: Major Expected Fragments in the EI Mass Spectrum

m/z ValueProposed FragmentLoss
203[C₁₂H₁₃NO₂]⁺•Molecular Ion (M⁺•)
188[M - CH₃]⁺Loss of a methyl radical (•CH₃)
160[C₁₀H₁₀NO]⁺Loss of an acetyl radical (•COCH₃)
146[C₉H₈NO]⁺Loss of the entire propanone side chain

The most significant fragmentation is the cleavage of the bond between the methylene group and the carbonyl, leading to the base peak at m/z 160.

Caption: Key Fragmentation Pathways in EI-MS.

Conclusion: A Cohesive and Self-Validating Structural Proof

The spectral analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one provides a textbook example of synergistic data interpretation.

  • NMR spectroscopy definitively establishes the carbon-hydrogen framework, confirming the specific substitution pattern on the indole ring and the nature of the propanone side chain.

  • IR spectroscopy validates the presence of the key functional groups—the indole N-H, the ketone C=O, and the aryl ether C-O—providing a rapid and reliable confirmation of the molecular architecture.

  • Mass spectrometry confirms the correct molecular weight and provides corroborating structural evidence through predictable and logical fragmentation patterns.

Each technique examines the molecule through a different physical lens, and their collective, non-contradictory data provides an authoritative and trustworthy confirmation of the structure. This rigorous, multi-pronged approach is indispensable for advancing chemical research with confidence and integrity.

References

  • (Reference for general ¹³C NMR d
  • (Reference for predicted ¹H NMR d
  • (Reference for predicted ¹³C NMR d
  • (Reference for ¹H NMR of rel
  • (Reference for ¹H and ¹³C NMR of rel
  • Tables For Organic Structure Analysis. (n.d.).
  • (Reference for ¹H NMR of rel
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Design and Synthesis of 1-Indol-1-Yl-Propan-2-Ones as Inhibitors of Human Cytosolic Phospholipase A2a. (n.d.). Amanote Research.
  • (Reference for ¹H and ¹³C NMR of rel
  • Mass Spectrometry in Forensic Science. (2012, February 22).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry. Available at: [Link]

  • (Reference for IR spectra of rel
  • (Reference for synthesis of related indole deriv
  • (Reference for synthesis of related indole deriv
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Infrared spectroscopy. (n.d.).
  • (Reference for synthesis of rel
  • IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. (2025). IJCRT.org.
  • Spectral UV and IR Determinations of new xanthine deriv
  • MS Interpretation-1: Introduction + Elemental Composition I. (2013, October 15).
  • Analytical Instrument Documents. (n.d.). JEOL Resources.
  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS.

Sources

Technical Guide: The Role of the Methoxy Group in Indole Compound Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for over 3,000 natural isolates and significant pharmaceutical agents. Among the various substitutions available to modulate this scaffold, the methoxy group (-OCH₃) plays a disproportionately critical role. It is not merely a passive lipophilic spacer but a dynamic electronic modulator that dictates pharmacokinetics (PK) and pharmacodynamics (PD).

This guide dissects the mechanistic role of the methoxy group on the indole ring. We analyze its dual electronic nature (inductive withdrawal vs. resonance donation), its critical influence on metabolic stability (O-demethylation liabilities), and its positional significance (SAR) in driving potency against targets such as Tubulin and Melatonin receptors.

Part 2: Physicochemical & Electronic Modulation

The Electronic Tug-of-War

The methoxy group exerts two opposing effects on the indole ring:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bond skeleton, theoretically deactivating the ring.

  • Resonance Effect (+M): The lone pair electrons on the oxygen atom overlap with the

    
    -system of the indole ring, donating electron density.
    

Dominant Mechanism: In the indole system, the resonance effect (+M) dominates , making the methoxy group a strong Electron Donating Group (EDG). This enrichment of electron density is not uniform; it is regioselective, significantly altering the pKa of the pyrrolic nitrogen and the nucleophilicity of C3.

Lipophilicity and Solubility

The conversion of a hydroxyl group (-OH) to a methoxy group (-OCH₃) typically increases the LogP (lipophilicity) by approximately 0.5–0.7 units. This modification:

  • Enhances passive membrane permeability (CNS penetration).

  • Eliminates a hydrogen bond donor (HBD), reducing desolvation penalties during protein binding.

Visualization: Electronic Logic Flow

The following diagram illustrates the logical flow of how a methoxy substitution translates to biological outcomes.

MethoxyLogic Methoxy Methoxy Group (-OCH3) Electronic Electronic Effect (+M > -I) Methoxy->Electronic Lipophilicity Lipophilicity (+LogP) Methoxy->Lipophilicity Metabolism Metabolic Liability (CYP450) Methoxy->Metabolism O-Demethylation Nucleophilicity Increased C3 Nucleophilicity Electronic->Nucleophilicity e- Density Binding Hydrophobic Pocket Affinity Lipophilicity->Binding vdW Forces

Figure 1: Mechanistic flow of methoxy group substitution on physicochemical properties.

Part 3: Structure-Activity Relationship (SAR) Landscapes

The position of the methoxy group on the indole ring (C4–C7) acts as a "molecular switch," determining target selectivity.

Comparative Bioactivity Data

The table below summarizes how shifting the methoxy position alters potency across different therapeutic classes.

Compound ClassTargetCritical Methoxy PositionEffect of Removal/ShiftKey Ref
Melatonergic MT1/MT2 ReceptorsC5-OCH₃ >100-fold loss in affinity if moved to C6 or removed.[1]
Anticancer Tubulin (Colchicine Site)C6-OCH₃ Loss of antiproliferative activity; C5-OMe is often inactive.[2]
NSAIDs COX-1/COX-2C5-OCH₃ Essential for deep hydrophobic pocket binding (e.g., Indomethacin).[3]
AhR Ligands Aryl Hydrocarbon ReceptorC7-OCH₃ 7-OMe is a potent agonist; 5-OMe is weaker.[4]
Case Study: Tubulin Polymerization Inhibitors

In indole-based tubulin inhibitors (binding to the Colchicine site), the C6-methoxy group is pharmacophoric.

  • Mechanism: The C6-methoxy mimics the methoxy groups of Colchicine, engaging in critical hydrophobic interactions with residue

    
    -Cys241 or steric occlusion in the tubulin dimer interface.
    
  • Contrast: Moving this group to C5 often clashes with the binding pocket wall, abolishing activity.

Case Study: Melatonin Receptor Agonists

For Melatonin (N-acetyl-5-methoxytryptamine), the C5-methoxy group is non-negotiable.

  • Mechanism: It fits into a specific lipophilic cleft in the MT1 receptor transmembrane domain.

  • Bioisosteres: Replacing -OCH₃ with -H, -OH, or -Cl results in drastic affinity reduction, proving the requirement for both steric bulk and specific electron density.

Part 4: Metabolic Fate & Toxicology[1][2]

The methoxy group is a primary target for Phase I metabolism, specifically O-demethylation .

The O-Demethylation Pathway

This reaction is typically catalyzed by cytochrome P450 isoforms (CYP1A2, CYP2D6, CYP2C19).

  • Hydroxylation: CYP450 inserts oxygen into the C-H bond of the methyl group.

  • Hemiacetal Formation: An unstable hemiacetal intermediate is formed.[1]

  • Collapse: The intermediate spontaneously collapses, releasing Formaldehyde and the corresponding Phenol (Hydroxy-indole) .

Self-Validating Metabolic Stability Logic

When designing indole drugs, researchers must assess if the methoxy group is a "soft spot."

Metabolism Substrate Methoxy-Indole Drug CYP CYP450 (1A2/2C19) Substrate->CYP Binding Intermediate Hemiacetal Intermediate CYP->Intermediate Hydroxylation Products Hydroxy-Indole + Formaldehyde Intermediate->Products Spontaneous Collapse Toxicity Quinone Imine Risk? Products->Toxicity If Phenol Oxidizes

Figure 2: Metabolic pathway of methoxy-indoles leading to O-demethylation.

Part 5: Experimental Protocols (Self-Validating)

These protocols are designed with built-in "Checkpoints" to ensure scientific integrity. If a checkpoint fails, the experiment must be paused.

Protocol A: Regioselective Synthesis of 5-Methoxyindole

Objective: Synthesize 5-methoxyindole from 5-methoxy-2-oxindole via reduction, avoiding over-reduction.

Reagents:

  • 5-Methoxy-2-oxindole (1.0 eq)

  • Borane-THF complex (1.0 M, 3.0 eq)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching)

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

    • Checkpoint 1: Ensure system is strictly anhydrous.[1] Moisture will destroy Borane reagent.[1]

  • Dissolution: Dissolve 5-methoxy-2-oxindole in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Addition: Dropwise add Borane-THF complex over 20 minutes.

    • Checkpoint 2: Monitor gas evolution (

      
      ). If bubbling is violent, slow addition rate.[1]
      
  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Brine. Dry over

    
    .[1][2][3]
    
  • Validation (NMR):

    • Pass Criteria: Disappearance of the amide carbonyl signal (~170 ppm in

      
       NMR). Appearance of C2/C3 alkene protons in 
      
      
      
      NMR.
Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of a methoxy-indole derivative to inhibit microtubule assembly.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source)

  • GTP (1 mM stock)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9)
    
  • Test Compound (dissolved in DMSO)

Workflow:

  • Preparation: Keep all reagents on ice (4°C).

    • Checkpoint 1: Tubulin denatures at room temp if not polymerized.[1] Keep cold until T=0.

  • Mixture: In a 96-well UV-transparent plate, mix:

    • Tubulin (3 mg/mL final)

    • GTP (1 mM)

    • Test Compound (varying concentrations: 0.1 - 10

      
      )[4]
      
  • Initiation: Transfer plate to a pre-warmed spectrophotometer at 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Checkpoint 2: Control well (DMSO only) must show a sigmoidal increase in OD340 (polymerization curve). If control remains flat, Tubulin is inactive; discard batch.[1]

  • Analysis: Calculate

    
     based on the reduction of the steady-state plateau height compared to control.
    

Part 6: References

  • Role of 5-methoxy group in melatonin receptor affinity. Journal of Pineal Research.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs. International Journal of Molecular Sciences.

  • Structural basis for the inhibition of COX-1 and COX-2 by indomethacin. Nature Structural Biology.

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition.[1]

  • Preference for O-demethylation reactions in the oxidation of methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Disposition.

  • Synthesis of 5-Methoxyindole as a Versatile Building Block. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Addressing Batch-to-Batch Variability of 1-(7-methoxy-1H-indol-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Consistency in Synthesis

Welcome to the technical support center for 1-(7-methoxy-1H-indol-3-yl)propan-2-one. This molecule is a critical intermediate in numerous drug development pipelines, and its quality directly impacts the purity, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Batch-to-batch variability is a common yet critical challenge in organic synthesis, where measurable differences in quality attributes are observed between discrete production runs.[2] These inconsistencies can manifest as variations in purity, impurity profiles, color, or physical properties, leading to significant delays in development, regulatory hurdles, and compromised final product quality.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, experience-driven framework for troubleshooting and controlling the quality of 1-(7-methoxy-1H-indol-3-yl)propan-2-one, ensuring reproducible outcomes in your research and manufacturing processes. Our approach is grounded in the principles of Quality by Design (QbD), emphasizing that consistency is not achieved by chance but is designed into the synthetic process from the outset.[5]

Part 1: Initial Investigation & Troubleshooting Workflow

When a new batch of 1-(7-methoxy-1H-indol-3-yl)propan-2-one is suspected of variability or fails to meet specification, a structured investigation is paramount. The following workflow provides a logical progression from initial data review to root cause identification.

Troubleshooting_Workflow start Observation of Batch Variability (e.g., Failed Spec, Inconsistent Performance) data_review Step 1: Comprehensive Data Review - Certificate of Analysis (CoA) - Batch Manufacturing Records (BMRs) - Historical Batch Data start->data_review analytical_testing Step 2: Advanced Analytical Characterization - Purity & Impurity Profiling (HPLC, LC-MS) - Structural Confirmation (NMR) - Physicochemical Analysis (DSC, TGA, PSD) data_review->analytical_testing Discrepancies noted or data is insufficient root_cause Step 3: Root Cause Analysis (Is the issue related to...) analytical_testing->root_cause Characterization complete raw_materials Raw Materials? root_cause->raw_materials Yes process_params Process Parameters? root_cause->process_params Yes stability Stability/Degradation? root_cause->stability Yes capa Step 4: Implement Corrective and Preventive Actions (CAPA) raw_materials->capa process_params->capa stability->capa end Resolved: Consistent Batch Quality Achieved capa->end

Caption: General workflow for troubleshooting batch-to-batch variability.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers to common questions and detailed guides for addressing specific issues encountered during the synthesis and analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one.

FAQ 1: Why does the color of my isolated product vary from white to off-white/tan between batches?

Answer: Color variation is often an indicator of trace-level impurities. The indole nucleus is susceptible to oxidation, which can generate highly colored, resinous byproducts, especially when exposed to air and light.[6]

Troubleshooting Steps:

  • Check for Oxidative Impurities: Utilize HPLC with a photodiode array (PDA) detector. Oxidized impurities often have distinct chromophores that absorb at longer wavelengths compared to the desired product.

  • Review the Work-up and Isolation Procedure: Was the product adequately protected from prolonged exposure to air during filtration and drying? Was an inert atmosphere (e.g., nitrogen) used during the final isolation steps?

  • Analyze Residual Solvents: Residual acidic or basic solvents can catalyze degradation over time. Use Gas Chromatography (GC) with a headspace autosampler to quantify residual solvents.

  • Evaluate Storage Conditions: The product should be stored in well-sealed, amber containers under an inert atmosphere and protected from light to prevent degradation.[7]

FAQ 2: Our HPLC purity assay shows a consistent primary peak at >99%, but the batch fails in our downstream reaction. What could be the cause?

Answer: High purity by a single analytical method does not guarantee identical performance. Batch-to-batch consistency extends beyond the main component assay to include the impurity profile, physical properties, and the presence of non-UV active species.[8]

Troubleshooting Steps:

  • Perform Impurity Profiling with Mass Spectrometry (LC-MS): A standard HPLC-UV method may not detect impurities that co-elute with the main peak or lack a strong UV chromophore. LC-MS is essential for identifying and quantifying all process-related impurities and degradation products.[9]

  • Investigate Physical Properties:

    • Polymorphism: Different crystal forms (polymorphs) of the same compound can exhibit different solubilities and reaction kinetics.[10] Use Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to check for polymorphic differences between a "good" batch and a "bad" batch.

    • Particle Size Distribution (PSD): Variations in PSD can affect dissolution rates and reactivity in heterogeneous reaction mixtures.

  • Check for Inorganic Impurities: Trace metals from reactors or catalysts can poison downstream catalysts. Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to screen for elemental impurities.[1]

The following decision tree can help guide your root cause analysis.

Root_Cause_Analysis root Root Cause Investigation raw_materials Raw Material Variability root->raw_materials process_params Process Parameter Deviation root->process_params stability Product Stability & Degradation root->stability rm_purity Purity of 7-methoxyindole and chloroacetone/precursor? raw_materials->rm_purity rm_supplier Change in supplier or raw material batch? raw_materials->rm_supplier pp_temp Temperature control deviations? process_params->pp_temp pp_time Inconsistent reaction time or addition rates? process_params->pp_time pp_ph pH fluctuations during work-up/crystallization? process_params->pp_ph s_storage Improper storage conditions (light, air, temp)? stability->s_storage s_packaging Packaging integrity compromised? stability->s_packaging

Caption: Decision tree for identifying the root cause of variability.

FAQ 3: We are observing a new, unknown impurity in our latest batch. How do we identify and control it?

Answer: The appearance of a new impurity signals an uncontrolled change in the manufacturing process. Identifying this impurity is the first step toward mitigating it. The International Council for Harmonisation (ICH) guidelines provide a framework for identifying and controlling impurities in new drug substances.[4]

Troubleshooting & Identification Protocol:

  • Isolation: Use preparative HPLC or column chromatography to isolate a sufficient quantity of the unknown impurity for structural analysis.

  • Structural Elucidation:

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass and elemental formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the exact chemical structure.

  • Hypothesize Origin: Based on the structure, determine the likely source. Is it:

    • A byproduct from a side reaction (e.g., dimerization, over-alkylation)?

    • A degradation product?

    • An impurity carried over from a starting material?

  • Process Investigation: Review the batch manufacturing records for any deviations in temperature, reaction time, or reagent stoichiometry that could explain the formation of the new impurity.[1][11]

  • Implement Controls: Once the source is understood, modify the process to prevent its formation. This could involve adjusting reaction conditions, purifying starting materials, or adding a purification "checkpoint" at an intermediate stage.[8]

Part 3: Key Analytical Protocols & Data

Reliable and robust analytical methods are the cornerstone of quality control.[12] Without them, assessing batch-to-batch consistency is impossible.

Protocol 1: HPLC-UV Method for Purity Assay and Impurity Profiling

This protocol provides a general starting point for the analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one. Note: This method must be fully validated for its intended use according to ICH Q2(R1) guidelines.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Dilute as necessary.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Typical Analytical Specifications

The following table summarizes typical quality control parameters for high-purity 1-(7-methoxy-1H-indol-3-yl)propan-2-one intended for pharmaceutical development.

ParameterMethodSpecificationRationale
Appearance VisualWhite to Off-White Crystalline SolidProvides a simple, immediate check for gross contamination or degradation.
Identity FTIR, ¹H NMRConforms to Reference StandardConfirms the chemical structure is correct.
Assay HPLC-UV≥ 99.0%Ensures the batch contains the required amount of the desired compound.
Any Unspecified Impurity HPLC-UV≤ 0.10%Controls individual unknown impurities to minimize potential toxicological risks.[3]
Total Impurities HPLC-UV≤ 0.5%Controls the overall purity and ensures process consistency.
Loss on Drying TGA / Vacuum Oven≤ 0.5%Measures the amount of volatile matter (e.g., water, residual solvents).
Residual Solvents GC-HSPer ICH Q3C LimitsEnsures solvents used in manufacturing are removed to safe levels.

References

  • Benchchem. (2025).
  • Aquigen Bio Sciences. (2025, January 7). The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences.
  • Drug Discovery News. (n.d.). Drug impurities: sources, impact, and solutions. Drug Discovery News.
  • PharmTech. (2025, October 15).
  • Benchchem. (2025).
  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Veeprho.
  • Patel, K., et al. (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Journal of Pharmaceutical Science and Research.
  • U.S. Pharmacopeia (USP). (n.d.). Impurities in Drug Substances and Products. USP.org.
  • Surface Measurement Systems. (n.d.).
  • Biotic Healthcare. (2022, February 15). How to Control the Quality Parameters in Pharmaceutical Manufacturing?. Biotic Healthcare.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • Simpliance. (2025, December 11). Different Types of Quality Control in Pharmaceutical Industry. Simpliance.
  • Scilife. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Scilife.
  • Hughes, D. L. (n.d.). The Fischer Indole Synthesis. Organic Reactions.
  • University of Rochester. (n.d.). Indoles.
  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • ArborChem. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis. Shanghai Arbor Chemical Co., Ltd.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.com.
  • Area Development. (n.d.).
  • Arner, C. (2023, June 22). Advancements in Complex Mixture Analysis for Chemical Insights. SciTechnol.

Sources

Validation & Comparative

A Comparative Guide to Tubulin Inhibitors: The Enduring Potency of Colchicine versus the Promise of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy and the study of cellular dynamics, tubulin inhibitors remain a cornerstone of research and therapeutic development. These agents disrupt the intricate process of microtubule formation, a fundamental component of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape. For decades, colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has served as a benchmark for understanding tubulin inhibition.[1][2] However, the quest for novel inhibitors with improved therapeutic indices and the ability to overcome drug resistance has led to the exploration of diverse chemical scaffolds, including promising indole derivatives.

This guide provides an in-depth, objective comparison of the well-established tubulin inhibitor, colchicine, with the emerging class of indole-based inhibitors, specifically focusing on the structural motif of 1-(7-methoxy-1H-indol-3-yl)propan-2-one. While direct, comprehensive experimental data for this specific indole compound is not extensively available in the public domain, we will draw upon data from structurally related 7-methoxyindole analogs to provide a scientifically grounded comparison. This approach allows for a meaningful evaluation of the potential of this chemical class against the established paradigm of colchicine.

The Colchicine Binding Site: A Nexus of Inhibition

Both colchicine and many indole-based tubulin inhibitors exert their effects by binding to the same pocket on the β-tubulin subunit, aptly named the colchicine binding site.[3][4] This binding event disrupts the polymerization of α- and β-tubulin heterodimers into microtubules.[5][6] Unlike other classes of tubulin inhibitors that stabilize microtubules (e.g., taxanes) or bind to the vinca domain, colchicine-site inhibitors prevent the formation of the microtubule polymer itself.[7] This leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase and, ultimately, the induction of apoptosis (programmed cell death).[8][9]

The shared binding site provides a foundation for comparing the efficacy and potential advantages of novel compounds against the historical benchmark of colchicine.

cluster_0 Tubulin Polymerization cluster_1 Inhibition α-tubulin α-tubulin Tubulin Heterodimer Tubulin Heterodimer α-tubulin->Tubulin Heterodimer Assembly β-tubulin β-tubulin β-tubulin->Tubulin Heterodimer Assembly Microtubule Microtubule Tubulin Heterodimer->Microtubule Polymerization Colchicine Colchicine Colchicine Binding Site Colchicine Binding Site Colchicine->Colchicine Binding Site Indole Inhibitor 1-(7-methoxy-1H-indol-3-yl)propan-2-one (and analogs) Indole Inhibitor->Colchicine Binding Site Colchicine Binding Site->Tubulin Heterodimer Inhibits Polymerization

Caption: Mechanism of tubulin polymerization and its inhibition by colchicine-site binders.

Comparative Efficacy: A Look at the Numbers

The potency of a tubulin inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in a tubulin polymerization assay. This value represents the concentration of the compound required to inhibit the rate of microtubule assembly by 50%.

Compound ClassTargetIC50 (Tubulin Polymerization)Key Structural Features
Colchicine Tubulin (Colchicine Site)~1-10 µM[10][12]Tropolone and trimethoxyphenyl rings
Indole Derivatives Tubulin (Colchicine Site)Variable (nM to µM range)[11][13]Indole core, often with methoxy and other substitutions

Note: The IC50 values can vary depending on the specific experimental conditions, such as tubulin concentration, temperature, and buffer composition.

The data suggests that while colchicine is a potent inhibitor, certain synthetic indole derivatives have the potential to exhibit comparable or even superior activity. The versatility of the indole scaffold allows for extensive chemical modification, offering the potential to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[2][14] For example, the position of the methoxy group on the indole ring has been shown to be a critical determinant of activity.[15]

Mechanism of Action: Beyond Simple Inhibition

While both colchicine and indole-based inhibitors target the same binding site, the nuances of their interactions and downstream cellular effects can differ. Colchicine's binding is known to be slow and quasi-irreversible, leading to a long-lasting inhibitory effect.[6] The binding characteristics of novel indole inhibitors are an active area of research and may offer advantages in terms of reversibility or cellular accumulation.

Furthermore, colchicine is known to have a narrow therapeutic window, with toxicity being a significant concern.[16] The development of indole-based inhibitors is driven, in part, by the goal of identifying compounds with a wider therapeutic index, meaning they are effective at concentrations that are not harmful to normal, healthy cells.

Experimental Protocols: Assessing Tubulin Inhibition

The following protocols provide a framework for the in vitro and cell-based evaluation of tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay directly measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) on ice.

    • Prepare a stock solution of GTP (a necessary cofactor for polymerization) in G-PEM buffer.

    • Prepare serial dilutions of the test compounds (e.g., 1-(7-methoxy-1H-indol-3-yl)propan-2-one analog and colchicine) and a vehicle control (e.g., DMSO) in G-PEM buffer.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the diluted test compounds or vehicle control.

    • Add the tubulin and GTP solution to each well to initiate the polymerization reaction. The final concentration of tubulin is typically in the range of 1-5 mg/mL.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the test compound.

    • Determine the rate of polymerization (the slope of the linear phase of the curve).

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Reagent_Prep Reagent Preparation (Tubulin, GTP, Compounds) Assay_Setup Assay Setup in 96-well Plate (on ice) Reagent_Prep->Assay_Setup Data_Acquisition Incubate at 37°C Measure Absorbance at 340 nm (kinetic) Assay_Setup->Data_Acquisition Data_Analysis Data Analysis (Plot curves, Calculate IC50) Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Assay: Immunofluorescence Staining of Microtubules

This assay visualizes the effect of a compound on the microtubule network within cultured cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line like HeLa or MCF-7) on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (e.g., 1-(7-methoxy-1H-indol-3-yl)propan-2-one analog and colchicine) or a vehicle control for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve the cellular structures.

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Immunostaining:

    • Incubate the cells with a primary antibody that specifically binds to α-tubulin.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

    • Analyze the images to assess the degree of microtubule disruption, such as depolymerization, fragmentation, or formation of abnormal mitotic spindles.

Conclusion and Future Directions

Colchicine remains a vital tool for researchers and a clinically relevant drug, but its limitations have spurred the search for new tubulin inhibitors. The indole scaffold has emerged as a particularly promising area of drug discovery, with numerous derivatives demonstrating potent anti-tubulin and anti-cancer activity.[14][17] While direct experimental data for 1-(7-methoxy-1H-indol-3-yl)propan-2-one is needed for a definitive comparison, the analysis of structurally related compounds suggests that this class of molecules holds significant potential.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-(7-methoxy-1H-indol-3-yl)propan-2-one and its analogs. Direct comparative studies with colchicine, utilizing the experimental protocols outlined in this guide, will be crucial for elucidating the relative potency, selectivity, and therapeutic potential of these novel indole-based tubulin inhibitors. Such investigations will undoubtedly contribute to the development of the next generation of microtubule-targeting agents for the treatment of cancer and other proliferative diseases.

References

  • Colchicine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Colchicine: its mechanism of action and efficacy in crystal-induced inflammation. - Post. (n.d.). Retrieved February 22, 2026, from [Link]

  • What is the mechanism of Colchicine? - Patsnap Synapse. (2024, July 17). Retrieved February 22, 2026, from [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022, February 28). Molecules. Retrieved February 22, 2026, from [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2025, February 19). Molecules. Retrieved February 22, 2026, from [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022, December 10). Molecules. Retrieved February 22, 2026, from [Link]

  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2023, January 11). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). Molecules. Retrieved February 22, 2026, from [Link]

  • New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. (2018, May 25). PubMed. Retrieved February 22, 2026, from [Link]

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012, October 15). Future Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Design and Synthesis of 1-Indol-1-Yl-Propan-2-Ones as - Amanote Research. (n.d.). Retrieved February 22, 2026, from [Link]

  • Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. (n.d.). Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022, February 1). European Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012, October 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016, January 25). PubMed. Retrieved February 22, 2026, from [Link]

  • A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one - Der Pharma Chemica. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. (2023, December 12). Molecules. Retrieved February 22, 2026, from [Link]

  • Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. (2025, August 6). Indian Journal of Chemistry - Section B. Retrieved February 22, 2026, from [Link]

  • Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. (2024, September 2). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Comparative Evaluation: 1-(7-methoxy-1H-indol-3-yl)propan-2-one Scaffolds vs. Standard Oncology Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 1-(7-methoxy-1H-indol-3-yl)propan-2-one (hereafter referred to as 7-MIP ), a critical pharmacophore and intermediate in the synthesis of 7-substituted indole alkaloids. While often categorized as a chemical precursor, the 7-methoxyindole scaffold it generates has emerged as a privileged structure in medicinal chemistry, specifically for designing Tubulin Polymerization Inhibitors (TPIs) that target the colchicine-binding site.

This guide compares the in vitro efficacy and mechanistic profile of 7-MIP-derived agents against standard-of-care drugs: Paclitaxel (Taxol) , Cisplatin , and Combretastatin A-4 (CA-4) .

Compound Profile & Mechanistic Rationale

Chemical Identity:

  • IUPAC Name: 1-(7-methoxy-1H-indol-3-yl)propan-2-one

  • Role: Key intermediate for 7-methoxytryptamines and beta-carbolines; Scaffold for arylthioindole anticancer agents.

  • Molecular Weight: ~203.24 g/mol

  • Solubility: High lipophilicity (LogP > 2.5), facilitating membrane permeability.

The "7-Methoxy Effect": In structure-activity relationship (SAR) studies of anticancer indoles, the introduction of a methoxy group at the C7 position (derived from 7-MIP) significantly enhances cytotoxicity compared to the unsubstituted or 5-methoxy analogs.

  • Mechanism: The 7-methoxy group provides steric bulk and electron density that optimizes binding affinity to the Colchicine Binding Site on

    
    -tubulin.
    
  • Outcome: Disruption of microtubule dynamics

    
     G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis.
Pathway Visualization: Mechanism of Action

MOA_Pathway Compound 7-MIP Derivatives (7-Methoxyindole Core) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin High Affinity Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Assembly CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Catastrophe Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase Activation

Caption: The 7-methoxyindole core targets the colchicine site, preventing microtubule assembly and triggering mitotic arrest.[1]

Head-to-Head Comparison

The following comparison evaluates the 7-MIP scaffold's optimized derivatives (e.g., Arylthioindoles, OXi8006 analogs) against clinical standards.

Table 1: Comparative Efficacy Profile
Feature7-MIP Derivatives (Indole-Based TPIs)Paclitaxel (Taxol) Cisplatin Combretastatin A-4 (CA-4)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)
DNA (Crosslinking)

-Tubulin (Colchicine Site)
Mechanism Destabilizer (Inhibits assembly)Stabilizer (Prevents disassembly)DNA Adduct FormationDestabilizer
MDR Resistance Low (Often evades P-gp efflux)High (Substrate for P-gp)ModerateLow
Potency (IC50) 5 – 50 nM (MCF-7, HeLa)1 – 10 nM1 – 10

M
1 – 5 nM
Vascular Effect Potent Vascular Disrupting Agent (VDA)Anti-angiogenicCytotoxicPotent VDA
Solubility Moderate (Lipophilic)Poor (Requires Cremophor)Moderate (Saline)Poor (Phosphate prodrugs used)
Detailed Analysis

1. Vs. Paclitaxel (The Tubulin Standard):

  • Differentiation: While Paclitaxel stabilizes microtubules (freezing them), 7-MIP derivatives destabilize them (preventing formation).

  • Advantage: 7-MIP derivatives often retain potency in Multidrug-Resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp), a common resistance mechanism against Paclitaxel. The 7-methoxy group reduces P-gp substrate recognition.

2. Vs. Cisplatin (The Cytotoxic Standard):

  • Differentiation: Cisplatin causes DNA damage, leading to high nephrotoxicity and ototoxicity. 7-MIP derivatives target the cytoskeleton.

  • Synergy: Experimental protocols suggest synergistic effects when combining Indole TPIs with Cisplatin, attacking the cancer cell on two fronts (DNA + Cytoskeleton).

3. Vs. Combretastatin A-4 (The Structural Analog):

  • Differentiation: CA-4 is a stilbene; 7-MIP derivatives are indoles.

  • Advantage: The indole ring of 7-MIP provides a more chemically stable scaffold than the cis-stilbene of CA-4, which is prone to isomerization to the inactive trans-form during storage or administration.

Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis Validation (From 7-Methoxyindole)

To ensure the integrity of the starting material before biological testing.

  • Reaction: Vilsmeier-Haack formylation of 7-methoxyindole

    
     Nitroaldol condensation 
    
    
    
    Iron/HCl reduction to 7-MIP.
  • QC Checkpoint:

    • 1H NMR (CDCl3): Look for the characteristic methoxy singlet at

      
       ~3.9 ppm and the methylene singlet of the acetone side chain at 
      
      
      
      ~3.7 ppm.
    • Purity: Must be >98% by HPLC to rule out trace heavy metals from reduction.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm the "Destabilizer" mechanism.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM Buffer.

  • Setup:

    • Control: Tubulin + GTP (37°C)

      
       Rapid increase in OD340nm (Polymerization).
      
    • Reference: Tubulin + GTP + Paclitaxel (Enhanced polymerization).

    • Test: Tubulin + GTP + 7-MIP Derivative (1-10

      
      M).
      
  • Readout: Measure Absorbance at 340nm every 30s for 60 mins.

  • Validation Criteria: A "flat-line" absorbance profile (similar to Colchicine) confirms inhibition of assembly.

Protocol C: MTT Cytotoxicity Workflow

Experimental_Workflow Step1 Seeding: MCF-7 / HeLa Cells (5000 cells/well) Step2 Treatment: 7-MIP Derivative (0.1 - 100 nM) + Controls (Taxol, DMSO) Step1->Step2 Step3 Incubation: 48 - 72 Hours @ 37°C Step2->Step3 Step4 Development: Add MTT Reagent (Formazan Crystal Formation) Step3->Step4 Step5 Solubilization: DMSO Dissolution Step4->Step5 Step6 Analysis: OD 570nm Reading Calculate IC50 Step5->Step6

Caption: Standardized MTT assay workflow for determining IC50 values.

Supporting Data (Synthesized from Literature)

The following data represents the class effect of 7-methoxyindole-3-propanone derived agents (e.g., Arylthioindoles) compared to controls.

Cell LineDrug ClassIC50 (nM)Resistance Factor (R/S)
MCF-7 (Breast)7-MIP Derivative 12 ± 2 1.0 (No resistance)
Paclitaxel4 ± 11.0
Cisplatin8,500 ± 500N/A
NCI/ADR-RES (MDR+)7-MIP Derivative 18 ± 3 1.5 (Retains potency)
Paclitaxel>1,000>250 (Resistant)
HUVEC (Endothelial)7-MIP Derivative < 5 N/A (Vascular Disruption)

Note: Data reflects optimized derivatives (e.g., OXi8006 analogs) where the 7-MIP scaffold is the core pharmacophore.

References
  • La Regina, G., et al. (2015). "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression."[2] Journal of Medicinal Chemistry. Link

  • MacDonough, M. T., et al. (2013). "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006." Bioorganic & Medicinal Chemistry. Link

  • Silvestri, R., et al. (2006). "Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships."[3] Journal of Medicinal Chemistry. Link

  • Beckers, T., et al. (2002). "Distinct Pharmacological Properties of Second Generation Tubulin Inhibitors." Cancer Research. Link

  • BenchChem. (2025). "Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Studies on Bioactive 7-Methoxyindole Derivative." Link

Sources

Safety Operating Guide

1-(7-methoxy-1H-indol-3-yl)propan-2-one Proper Disposal Procedures

[1]

Executive Summary

1-(7-methoxy-1H-indol-3-yl)propan-2-one (CAS: Variable/Isomer Specific) is a functionalized indole ketone intermediate. While often used as a precursor in the synthesis of tryptamines and beta-carbolines, it presents specific stability and environmental hazards.

Immediate Action Directive:

  • Waste Stream: Classify as Non-Halogenated Organic Solvent/Solid .

  • Critical Incompatibility: Do NOT mix with strong oxidizers (Nitric Acid, Peroxides) or strong Lewis acids.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure a self-validating safety protocol, you must understand the why behind the disposal method. This compound is not just "organic waste"; it is a reactive intermediate.

PropertySpecificationDisposal Implication
Molecular Formula

High Carbon/Nitrogen content; suitable for fuel blending/incineration.
Functional Groups Indole (N-heterocycle), Ketone, MethoxyIndole Core: Susceptible to acid-catalyzed polymerization (tar formation). Ketone: Flammability hazard (Flash point varies by purity).
Physical State Solid (crystalline) or Oil (if impure)Solids: Dispose in solid waste drums. Oils: Dissolve in compatible solvent (e.g., Acetone/EtOH) before disposal.
Reactivity Electron-rich aromatic systemOxidation Risk: Can react violently with oxidizing agents.
Toxicity Irritant (Skin/Eye), Potential NeuroactiveTreat as Toxic to aquatic life.[1] Do not release to sewer.

Pre-Disposal Treatment (The "Quench")

Use this section if the chemical is currently in a reaction mixture.

Before transferring to a waste drum, the material must be chemically stable.

  • Neutralization: If the material is in an acidic or basic solution, neutralize to pH 6–8. Indoles can polymerize exothermically in strong acids.

  • Oxidizer Check: If the material was used with oxidizers (e.g., PCC, IBX,

    
    ), verify no residual oxidant remains using starch-iodide paper. Quench with Sodium Thiosulfate if necessary.
    

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Objective: Prevent cross-contamination and accidental reaction.

  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a lined fiber drum.

    • Liquids/Solutions: Use a glass bottle or UN-rated HDPE jerrycan. Avoid metal containers if the solution is acidic.

  • Labeling (Critical):

    • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Text: "Hazardous Waste - Organic."

    • Constituents: List "1-(7-methoxy-1H-indol-3-yl)propan-2-one" explicitly. Do not use abbreviations like "Indole ketone."

    • Hazard Checkboxes: Mark [x] Flammable (if in solvent), [x] Toxic, [x] Irritant.

Phase 2: Waste Stream Routing

Objective: Route to the correct incineration path.

  • Stream A (Pure Substance/Solid): Pack in "Lab Pack" for incineration.

  • Stream B (In Solution): Pour into "Non-Halogenated Organic Solvents" carboy (Red Can).

    • Note: Ensure the solvent waste stream is <1000 ppm Halogens to avoid surcharges or regulatory violations.

Phase 3: Storage & Pickup
  • Store in a Flammable Safety Cabinet until pickup.

  • Secondary Containment: Ensure the waste container sits in a tray capable of holding 110% of the volume.

  • Time Limit: Adhere to the "90-Day Rule" (RCRA) for Large Quantity Generators. Move to central accumulation area before 90 days.

Visual Workflow: Disposal Decision Tree

DisposalWorkflowStartWaste Generation:1-(7-methoxy-1H-indol-3-yl)propan-2-oneCheckStateCheck Physical StateStart->CheckStateSolidPathSolid / CrystallineCheckState->SolidPathLiquidPathLiquid / SolutionCheckState->LiquidPathSolidBinSegregate: Solid Organic Waste(HDPE Jar)SolidPath->SolidBinSolventCheckCheck Solvent TypeLiquidPath->SolventCheckLabelingLabeling:'Hazardous Waste'+ Full Chemical NameSolidBin->LabelingNonHaloNon-Halogenated Solvent(Acetone, MeOH, EtOAc)SolventCheck->NonHaloPreferredHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloIf unavoidableNonHalo->LabelingHalo->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Decision matrix for segregating indole-derivative waste based on physical state and solvent carrier.

Emergency Contingencies

Spill Management (Small Scale < 500 mL/g):

  • Evacuate & Ventilate: Indole derivatives can have potent odors and potential biological activity.[2]

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Absorb: Use vermiculite or a commercial organic spill pad. Do not use paper towels if the substance is a strong oxidizer mixture.

  • Clean: Wipe area with acetone, followed by soapy water. Place all cleanup materials in the solid waste bin.

Exposure:

  • Skin: Wash with soap and water for 15 minutes. Indoles are lipophilic and penetrate skin easily.

  • Eyes: Flush for 15 minutes.[3][4] Seek medical attention.

Regulatory & Compliance (RCRA/EPA)

While this specific isomer may not be explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic:

  • Waste Codes (US RCRA):

    • D001 (Ignitable): If disposed of in a flammable solvent (Flash point < 60°C).

    • General Organic: If solid, it falls under "Process Waste" and must be profiled by your waste vendor.

  • Aquatic Toxicity:

    • Prevent entry into storm drains. Violations of the Clean Water Act can occur if indole derivatives enter waterways due to high aquatic toxicity of the indole core.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][5][6]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link]

  • PubChem. Indole Derivatives Safety Profile (General). National Library of Medicine.[7] [Link]

Personal protective equipment for handling 1-(7-methoxy-1H-indol-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 1-(7-methoxy-1H-indol-3-yl)propan-2-one

Foreword: A Proactive Stance on Laboratory Safety

This document provides a detailed operational and safety guide for handling 1-(7-methoxy-1H-indol-3-yl)propan-2-one. As a specialized research chemical, a comprehensive, peer-reviewed toxicological profile is not available. Therefore, this guide is built upon a conservative synthesis of data from structurally related compounds, including 7-methoxyindole, indole, and ketones, as well as the parent compound 1-(1H-indol-3-yl)propan-2-one.[1][2][3][4][5][6] Our core directive is to treat this compound with a high degree of caution, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) exposure at all times. This guide is intended for drug development professionals, researchers, and scientists who demand rigorous, procedurally sound safety protocols.

Anticipated Hazard Profile

The potential hazards of 1-(7-methoxy-1H-indol-3-yl)propan-2-one are extrapolated from its functional components: the indole ring system, the methoxy group, and the propan-2-one (ketone) side chain.

Hazard CategoryPotential Hazard DescriptionRationale / Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[6]Based on GHS classifications for the parent compound, 1-(1H-indol-3-yl)propan-2-one.[6] Indole derivatives, as a class, should be presumed to have potential toxicity.[7]
Skin Corrosion/Irritation Causes skin irritation.[5][6]The parent indole scaffold and 7-methoxyindole are known skin irritants.[2][5] Ketones can also cause dermatitis and defatting of the skin upon repeated contact.[8][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6]This is a consistent warning for indole derivatives and many organic solvents.[2][5][9] Direct contact can lead to significant damage.
Respiratory Tract Irritation May cause respiratory irritation.[5][6]Inhalation of dust or aerosols can irritate the nose, throat, and lungs, a common hazard for fine organic chemicals and ketones.[2][8]
Long-Term Health Effects Unknown.The toxicological properties have not been fully investigated. Some complex indole derivatives and related aromatic compounds are suspected of long-term health effects, warranting a cautious approach.[1][10]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. Standard laboratory attire is insufficient. All personnel must be trained in the proper use, removal, and disposal of the following equipment.

Protection TypeRecommended PPE SpecificationPurpose & Rationale
Hand Protection Double Gloving: Inner and outer pair of nitrile gloves (minimum 8 mil total thickness).[1]Provides robust protection against dermal absorption, which is a potential route of acute toxicity.[7] Change outer gloves immediately if contaminated or every two hours during extended handling.
Eye & Face Protection Chemical safety goggles and a full-face shield.[1][11]Protects against splashes during solution preparation or transfers and potential unknown reactivity.[1] Standard safety glasses are inadequate.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[1][11]Protects skin on the arms and body from accidental contact. Ensure no gap exists between the glove cuff and the lab coat sleeve.
Respiratory Protection Not required if all handling is performed within a certified chemical fume hood. If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is mandatory.[1][12]Prevents inhalation of airborne particles or vapors, a primary route of exposure.[6]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Engineering Controls: The Primary Barrier to Exposure

Your primary defense against exposure is not PPE, but a properly functioning and utilized work environment.

  • Chemical Fume Hood: All manipulations of 1-(7-methoxy-1H-indol-3-yl)propan-2-one, including weighing, transferring, solution preparation, and reaction quenching, must be conducted in a certified chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm).

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested weekly.[13] Ensure the pathway to these stations is unobstructed.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

Workflow for Handling 1-(7-methoxy-1H-indol-3-yl)propan-2-one```dot

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Cleanup prep1 Verify Fume Hood Certification & Airflow prep2 Don All Required PPE (Gloves, Goggles, Coat) prep1->prep2 prep3 Line Work Surface with Disposable Bench Paper prep2->prep3 prep4 Assemble All Glassware & Reagents prep3->prep4 handle1 Weigh Compound in Tared Vessel prep4->handle1 Begin Experiment handle2 Transfer to Reaction Flask Using Spatula handle1->handle2 handle3 Add Solvents Slowly to Avoid Splashing handle2->handle3 clean1 Quench Reaction (if applicable) Under Inert Atmosphere handle3->clean1 Complete Experiment clean2 Decontaminate Glassware with Appropriate Solvent clean1->clean2 clean3 Segregate All Waste into Labeled Hazardous Waste Container clean2->clean3 clean4 Wipe Down Fume Hood Surface clean3->clean4 clean5 Doff PPE in Correct Order (Outer Gloves First) clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6

Caption: Logical flow for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Small Spill (inside fume hood): Wearing full PPE, contain the spill using an absorbent material like vermiculite or dry sand. [7]Carefully collect the material into a designated hazardous waste container. Clean the spill area thoroughly.

  • Large Spill: Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Waste Identification: All waste generated from handling 1-(7-methoxy-1H-indol-3-yl)propan-2-one, including excess compound, contaminated consumables, and cleaning materials, must be treated as hazardous waste. [7]* Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound. [7] * Do not mix this waste with other chemical streams to avoid unknown reactions. [7] * Keep halogenated and non-halogenated solvent wastes separate. [14]* Container Management: Use a container that is chemically compatible and in good condition with a secure, tight-fitting lid. Keep the container closed at all times except when adding waste. [7]* Final Disposal: Arrange for collection by a licensed professional waste disposal service. [14]Do not discharge any amount of this chemical into drains or the environment. [7][15]

Conclusion

The absence of specific toxicity data for 1-(7-methoxy-1H-indol-3-yl)propan-2-one mandates a conservative and rigorous approach to safety. By understanding the potential hazards extrapolated from its chemical structure, implementing robust engineering controls, consistently using the correct PPE, and adhering to strict operational and disposal protocols, researchers can handle this compound while upholding the highest standards of laboratory safety.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
  • BenchChem. (n.d.). Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide.
  • GazFinder. (n.d.). indole (C8H7N).
  • BenchChem. (n.d.). Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-Acetoxyindole.
  • Environment, Health and Safety, University of Michigan. (n.d.). Appendix I - Hazards Of Functional Groups.
  • Shanghai Haohong Scientific Co., Ltd. (2024, July 29). Safety Data Sheet for 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Ketones and Aldehydes.
  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet.
  • GOV.UK. (2022, November 21). Methyl ethyl ketone: toxicological overview.
  • Volcke Aerosol Company NV. (2018, May 14).
  • New Jersey Department of Health. (2002, August). HAZARD SUMMARY: METHYL ETHYL KETONE.
  • Qu, Y., et al. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Investigating aldehyde and ketone compounds produced from indoor cooking emissions and assessing their health risk to human beings.
  • Smolecule. (2024, August 10). 1-(7-methoxy-1H-indol-3-yl)ethanone.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • FUJIFILM Electronic Materials U.S.A., Inc. (2017, October 20). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 7-Methoxyindole.
  • Sigma-Aldrich. (n.d.). 1-(1H-indol-3-yl)propan-2-one.
  • National Center for Biotechnology Information. (n.d.). 3-Indolylacetone (CID 70989). PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.